molecular formula C8H6N2O2S B15173524 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

Cat. No.: B15173524
M. Wt: 194.21 g/mol
InChI Key: MTROUHMRVHJPQG-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method is the cyclization of hydrazine with a suitable carbonyl compound to form the pyrazole ring, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can contribute to the compound’s electronic properties, influencing its interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)thiophene-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c11-8(12)7-1-5(4-13-7)6-2-9-10-3-6/h1-4H,(H,9,10)(H,11,12)

InChI Key

MTROUHMRVHJPQG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=CNN=C2)C(=O)O

Origin of Product

United States

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